N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]naphthalene-1-carboxamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]naphthalene-1-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]naphthalene-1-carboxamide typically involves the condensation of 2-aminophenol with aldehydes to form benzoxazole derivatives . The reaction is catalyzed by pent-ethylene diammonium pentachloro bismuth under solvent-free conditions at room temperature . The intermediate product is then coupled with 4-chlorobenzoyl chloride in the presence of a base to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions are common, especially involving the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for potential anticancer activities.
Industry: Utilized in the development of fluorescent probes and dyes due to its photophysical properties.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit protein tyrosine phosphatase-1B (PTB-1B), which is involved in the regulation of insulin signaling pathways . This inhibition can lead to antidiabetic effects. Additionally, its antimicrobial activity is attributed to the disruption of microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzoxazol-2-yl)benzamide
- N-(1,3-benzoxazol-2-yl)benzenesulfonamide
- N-(1,3-benzoxazol-2-yl)phenylacetamide
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]naphthalene-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and photophysical properties . Its chlorine substitution enhances its antimicrobial efficacy compared to other benzoxazole derivatives .
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClN2O2/c25-20-13-12-16(14-19(20)24-27-21-10-3-4-11-22(21)29-24)26-23(28)18-9-5-7-15-6-1-2-8-17(15)18/h1-14H,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPYHQPVQCMWQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC(=C(C=C3)Cl)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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